2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features a triazole ring, a benzothiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multiple steps The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage
Preparation of Triazole Intermediate: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.
Preparation of Benzothiazole Intermediate: The benzothiazole ring is formed via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Coupling Reaction: The triazole and benzothiazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.
Introduction of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole or benzothiazole rings.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and benzothiazole rings are known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, which can influence the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- Two platinum (ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative
- 3,5-二(4H-1,2,4-三唑-4-基)苯甲酸
Uniqueness
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is unique due to its combination of triazole, benzothiazole, and morpholine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for diverse applications.
Properties
Molecular Formula |
C29H26N6O3S3 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C29H26N6O3S3/c36-25(18-39-28-33-32-27(20-7-3-1-4-8-20)35(28)22-9-5-2-6-10-22)30-21-11-12-23-24(17-21)41-29(31-23)40-19-26(37)34-13-15-38-16-14-34/h1-12,17H,13-16,18-19H2,(H,30,36) |
InChI Key |
GEDIMSWLKJWCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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